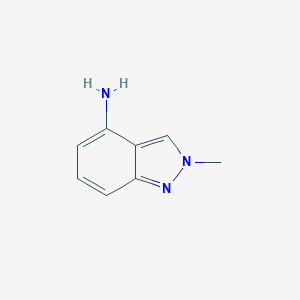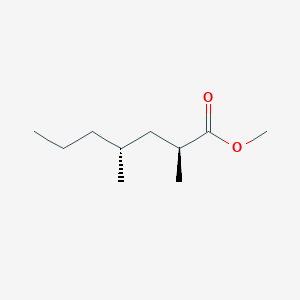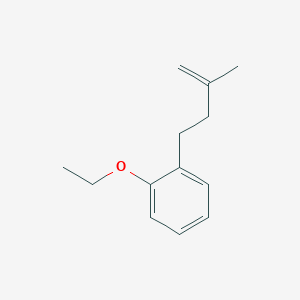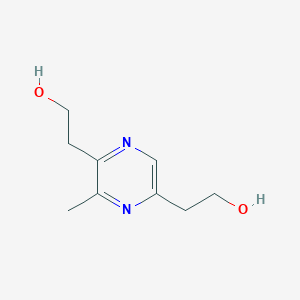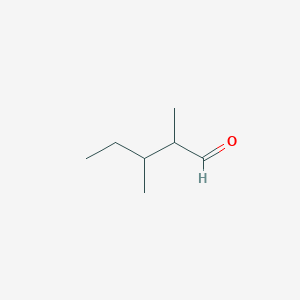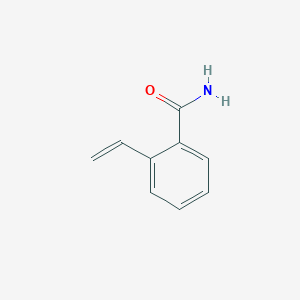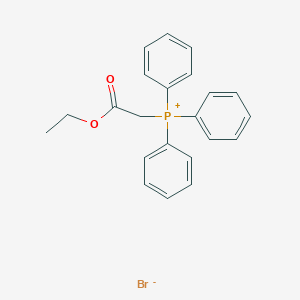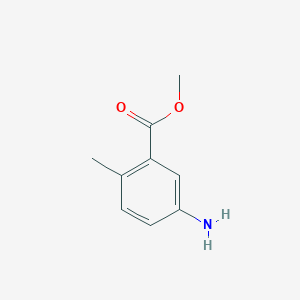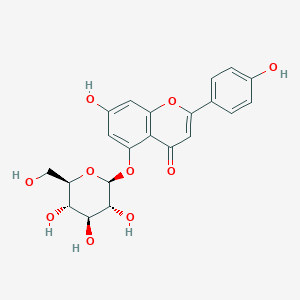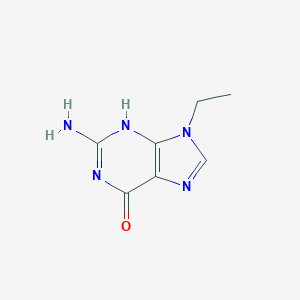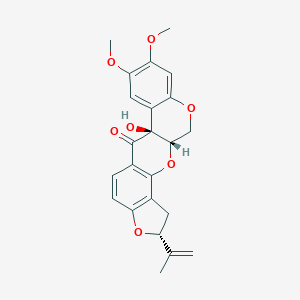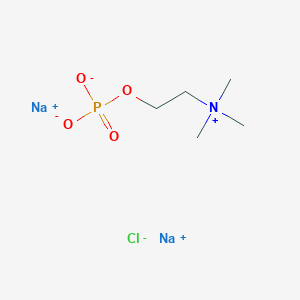
磷酰胆碱氯化钠盐
描述
Phosphocholine Chloride Sodium Salt is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is an organic compound containing phosphate, choline, and chloride ions . This compound is commonly used to prepare cell membranes and liposomes for drug delivery systems .
科学研究应用
Phosphocholine Chloride Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
作用机制
Target of Action
Phosphocholine Chloride Sodium Salt, also known as disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride, primarily targets cell membranes and other cellular constituents . It is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .
Mode of Action
The compound interacts with its targets by modulating the structure and function of cell membranes and other cellular constituents . It is a precursor of acetylcholine , a neurotransmitter, and plays a vital role in maintaining cell membrane integrity, which is crucial for all basic biological processes such as information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Phosphocholine Chloride Sodium Salt is an intermediate in the synthesis of phosphatidylcholine in tissues . The synthesis process involves a reaction catalyzed by choline kinase , which converts ATP and choline into phosphocholine and ADP . This compound also contributes to the formation of the pool of free polyunsaturated fatty acids and serves as a reservoir for lipid second messengers .
Result of Action
The action of Phosphocholine Chloride Sodium Salt results in enhanced formation of acetylcholine and phosphocholine, and the release of acetylcholine . This leads to an increase in the levels of synaptic membrane within the brain . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver .
生化分析
Biochemical Properties
Phosphocholine Chloride Sodium Salt plays a crucial role in biochemical reactions. It is an intermediate in the synthesis of phosphatidylcholine in tissues . The enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .
Cellular Effects
Phosphocholine Chloride Sodium Salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating the structure and function of cell membranes and other cellular constituents through interactions . It also contributes to the study of cell membrane dynamics by facilitating the formation of stable membranes when interacting with proteins .
Molecular Mechanism
The precise mechanism of action of Phosphocholine Chloride Sodium Salt remains incompletely understood. It is believed to modulate the structure and function of cell membranes and other cellular constituents through interactions . By engaging with proteins and lipids within the cell membrane, Phosphocholine Chloride Sodium Salt can exert influence on the membrane’s structural and functional properties .
Temporal Effects in Laboratory Settings
It is known that the enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .
Dosage Effects in Animal Models
The effects of Phosphocholine Chloride Sodium Salt vary with different dosages in animal models. For instance, in a weight-drop concussive head injury model in mice, Phosphocholine Chloride Sodium Salt shortened the recovery time .
Metabolic Pathways
Phosphocholine Chloride Sodium Salt is involved in the metabolic pathways that lead to the synthesis of phosphatidylcholine in tissues . Choline is a vitamin-like nutrient that is taken up via specific transporters and metabolized by choline kinase, which converts it to phosphocholine needed for synthesis of phosphatidylcholine .
Transport and Distribution
It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .
Subcellular Localization
It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .
准备方法
Phosphocholine Chloride Sodium Salt can be synthesized through various methods. One common approach involves the reaction of choline chloride with phosphoric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and cost-effectiveness .
化学反应分析
Phosphocholine Chloride Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Phosphocholine Chloride Sodium Salt can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
相似化合物的比较
Phosphocholine Chloride Sodium Salt can be compared with other similar compounds, such as:
Phosphatidylcholine: A major membrane constituent and precursor of acetylcholine, involved in maintaining cell membrane integrity.
Glycerophosphocholine: A water-soluble metabolite of phosphatidylcholine, involved in various metabolic processes. Phosphocholine Chloride Sodium Salt is unique due to its specific role in preparing cell membranes and liposomes for drug delivery systems, as well as its applications in various industries.
属性
IUPAC Name |
disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCRHROSIPYRGL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937578 | |
| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16904-96-4 | |
| Record name | Choline chloride O-(disodium phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline chloride O-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?
A1: Phosphocholine Chloride Sodium Salt acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:
Q2: What is the impact of Phosphocholine Chloride Sodium Salt on the stability of perovskite solar cells?
A2: The research demonstrates that incorporating Phosphocholine Chloride Sodium Salt into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


